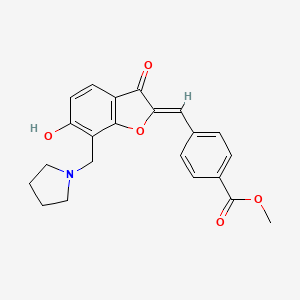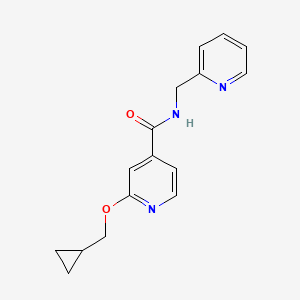
2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom, and an isonicotinamide group, which is a derivative of pyridine .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridine derivatives are often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives generally have a high melting point and are soluble in water .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound serves as a versatile intermediate in organic synthesis. The pyridine moiety is a common structural component in many pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions. Its presence in a compound can significantly influence the pharmacokinetic properties, making it valuable for drug design and development .
Catalysis
The nitrogen atoms in the pyridine rings can act as coordination sites for metals, rendering the compound useful in catalysis. It can potentially be involved in the development of new catalytic systems that facilitate reactions such as C-C bond formation, which is a fundamental step in the synthesis of complex organic molecules .
Material Science
Due to its structural characteristics, this compound could be explored for use in material science. The pyridine rings might contribute to the creation of novel materials with specific electronic or photonic properties, useful in the development of sensors or other electronic devices .
Biological Studies
Compounds containing pyridine rings are often biologically active, making them suitable for biological studies. They can be used to probe biological systems or as scaffolds for developing new therapeutic agents targeting various diseases .
Environmental Chemistry
The compound’s potential for forming stable complexes with metals can be leveraged in environmental chemistry for the removal of heavy metals from water or soil, aiding in environmental clean-up efforts .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reagent or a building block for the synthesis of more complex molecules that serve as probes or indicators in chemical analyses .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(19-10-14-3-1-2-7-17-14)13-6-8-18-15(9-13)21-11-12-4-5-12/h1-3,6-9,12H,4-5,10-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUGTCWTWKUPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

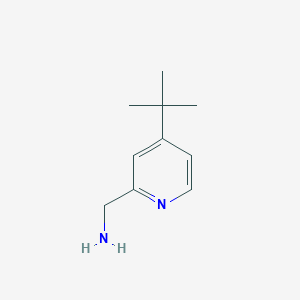
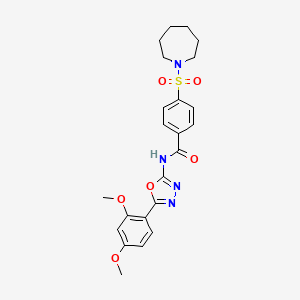

![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358137.png)
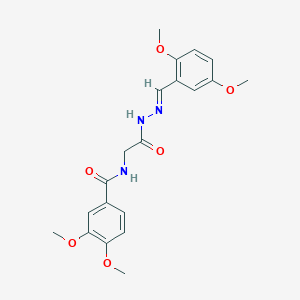
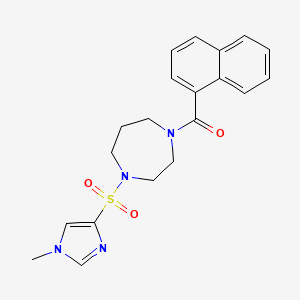

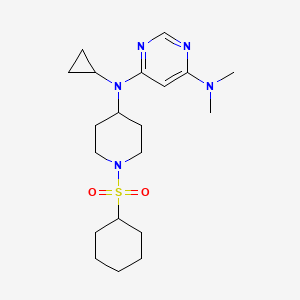
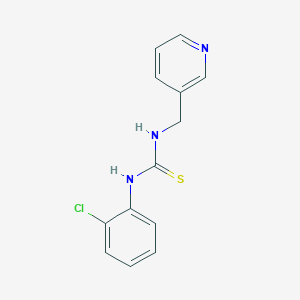
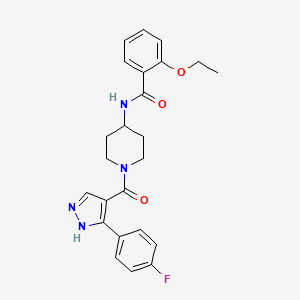
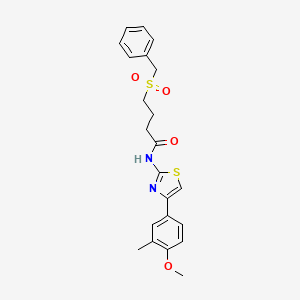
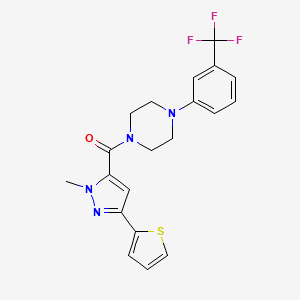
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2358150.png)
